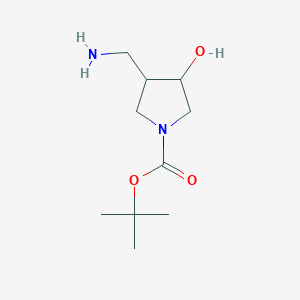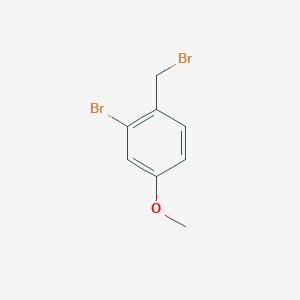
(3-Aminopropil)(3-fenilpropil)amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopropyl)(3-phenylpropyl)amine is a chemical compound with the molecular formula C12H20N2. It belongs to the phenethylamine family of compounds and is structurally similar to amphetamines. This compound is known for its versatile reactivity and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
(3-Aminopropyl)(3-phenylpropyl)amine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(3-phenylpropyl)amine typically involves the reaction of 3-phenylpropylamine with acrylonitrile followed by catalytic hydrogenation. The reaction conditions often include the use of a fixed bed as a reaction vessel and a molecular sieve to catalyze the reaction between ammonia and acrylonitrile . The overall yield of the compound can reach more than 80% in a two-step reaction .
Industrial Production Methods
Industrial production methods for (3-Aminopropyl)(3-phenylpropyl)amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reacting 3-phenylpropylamine with acrylonitrile and then hydrogenating the resulting product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopropyl)(3-phenylpropyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of (3-Aminopropyl)(3-phenylpropyl)amine involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, influencing their activity and function. The compound’s structure allows it to bind to specific sites on proteins, altering their conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropylamine: A structurally similar compound with a phenyl group substituted at the third carbon by a propan-1-amine.
Tris(3-aminopropyl)amine: A compound with three aminopropyl groups attached to a central nitrogen atom.
Uniqueness
(3-Aminopropyl)(3-phenylpropyl)amine is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its versatility in scientific research applications. Its ability to interact with various molecular targets makes it a valuable compound in both academic and industrial research.
Propiedades
IUPAC Name |
N'-(3-phenylpropyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQFEIUOCUWSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449620 |
Source


|
| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-81-5 |
Source


|
| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














